molecular formula C23H25N5O2 B14165069 2-amino-1-butyl-N-[(4-methoxyphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide CAS No. 4618-44-4

2-amino-1-butyl-N-[(4-methoxyphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide

Cat. No.: B14165069
CAS No.: 4618-44-4
M. Wt: 403.5 g/mol
InChI Key: QDSOCGSQGXGTRR-UHFFFAOYSA-N
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Description

2-amino-1-butyl-N-[(4-methoxyphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide is a complex organic compound with a unique structure that combines a pyrroloquinoxaline core with various functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-butyl-N-[(4-methoxyphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions.

Industrial Production Methods

the synthesis would likely involve scalable versions of the laboratory methods, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-butyl-N-[(4-methoxyphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with altered electronic properties, while substitution reactions could introduce new functional groups that enhance the compound’s reactivity or stability .

Scientific Research Applications

2-amino-1-butyl-N-[(4-methoxyphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-amino-1-butyl-N-[(4-methoxyphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-amino-1-butyl-N-[(4-methoxyphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide apart is its specific combination of functional groups, which confer unique reactivity and potential biological activity.

Properties

CAS No.

4618-44-4

Molecular Formula

C23H25N5O2

Molecular Weight

403.5 g/mol

IUPAC Name

2-amino-1-butyl-N-[(4-methoxyphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C23H25N5O2/c1-3-4-13-28-21(24)19(20-22(28)27-18-8-6-5-7-17(18)26-20)23(29)25-14-15-9-11-16(30-2)12-10-15/h5-12H,3-4,13-14,24H2,1-2H3,(H,25,29)

InChI Key

QDSOCGSQGXGTRR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NCC4=CC=C(C=C4)OC)N

Origin of Product

United States

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